4-Amino-but-2-enoic acid ethyl ester
Overview
Description
4-Amino-but-2-enoic acid ethyl ester is an organic compound that belongs to the class of amino acids and esters It is characterized by the presence of an amino group (-NH2) attached to a butenoic acid backbone, with an ethyl ester functional group
Mechanism of Action
Target of Action
It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are used in various chemical transformations, where the valuable boron moiety remains in the product .
Mode of Action
It is known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Biochemical Pathways
It is known that similar compounds, such as pinacol boronic esters, are involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features suggest that they may have favorable bioavailability.
Result of Action
It is known that similar compounds, such as pinacol boronic esters, are used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-but-2-enoic acid ethyl ester can be achieved through several methods. One common approach involves the amination of β-hydroxy acid esters. This method utilizes cooperative catalysis, often involving a homogeneous ruthenium catalyst and a Brønsted acid additive . The reaction conditions typically include mild temperatures and atmospheric pressure, making it an efficient and environmentally friendly process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-but-2-enoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid esters.
Scientific Research Applications
4-Amino-but-2-enoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
4-Amino-butanoic acid ethyl ester: Similar structure but lacks the double bond in the butenoic acid backbone.
4-Amino-3-butenoic acid ethyl ester: Similar structure but with the amino group positioned differently.
4-Amino-2-butenoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: 4-Amino-but-2-enoic acid ethyl ester is unique due to the presence of both an amino group and an ethyl ester group on a butenoic acid backbone
Properties
IUPAC Name |
ethyl (E)-4-aminobut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5,7H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGJYBGZTYNFY-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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